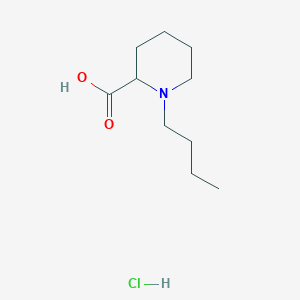

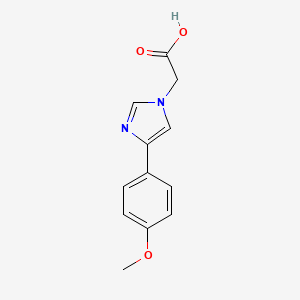

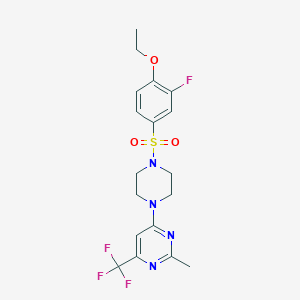

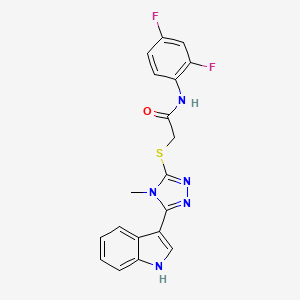

1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules such as "1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" involves multi-step reactions that can include the formation of sulfonamide and oxazine-dione derivatives. According to the first paper, an effective route to synthesize functionalized sulfonamide derivatives involves the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds. These compounds act as catalysts and include 1,3,5-triazine, 1-methyl-1H-imidazole, or pyridine. The process yields zwitterions from the addition of N-heteroaromatic compound to arylsulfonyl isocyanates, which are then trapped by diketene to produce the desired sulfonamide and 1,3-oxazine-2,4(3H)-dione derivatives .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of a pyrrolidine dione moiety, a diazepane ring, and a sulfonyl group attached to a pyrazole ring. The second paper provides insights into the synthesis and reactivity of related compounds, such as pyrrolo[3,2-d][1,3]oxazine-2,4-dione. The study describes the regioselective ring opening of anhydride derivatives to afford imidazolidinediones and N-protected pyrrolo[3,2-e][1,4]diazepines. This suggests that the compound may also undergo similar ring-opening reactions, which could be useful in further functionalization steps .

Chemical Reactions Analysis

The reactivity of such compounds is typically studied by their interaction with various nucleophiles. In the second paper, the reactivity of pyrrolo[3,2-d][1,3]oxazine-2,4-dione towards nucleophiles like alanine or proline is explored. The study shows that these nucleophiles can induce a regioselective ring opening, leading to the formation of imidazolidinediones and N-protected pyrrolo[3,2-e][1,4]diazepine derivatives. This indicates that the compound may also exhibit similar reactivity patterns, which could be exploited in the synthesis of new derivatives or in the modification of its chemical structure .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione", we can infer that the compound is likely to have properties typical of sulfonamides and diazepine derivatives. These may include a certain degree of solubility in polar solvents, potential for hydrogen bonding due to the presence of amide groups, and a certain level of stability under physiological conditions. The presence of multiple rings in the structure may also confer rigidity to the molecule, which could affect its reactivity and interaction with biological targets .

科学的研究の応用

Ionic Liquid Functionalized Pyridinium Chloride in Synthesis

Research involving the use of ionic liquid, specifically sulfonic acid functionalized pyridinium chloride, showcases its application in facilitating solvent-free synthesis of complex organic molecules, demonstrating the potential utility of similar sulfonyl-functionalized compounds in catalysis and synthesis processes. For instance, this ionic liquid has been employed as an efficient, homogeneous, and reusable catalyst for the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, illustrating how related sulfonyl compounds could be applied in the development of new catalytic methodologies or the synthesis of novel organic frameworks (Moosavi-Zare et al., 2013).

Sulfonamide and Oxazine-Dione Derivatives

The synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, in the presence of N-heteroaromatic compounds, highlights the versatility of sulfonyl and dione functionalities in medicinal chemistry and drug design. These derivatives have been explored for various biological activities, implying potential areas of application for similar compounds in the development of therapeutics or as biologically active molecules (Alizadeh et al., 2008).

Pyrazolo-Pyrido-Diazepine Dione Derivatives as Dual Nox4/Nox1 Inhibitors

The design and synthesis of pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives that serve as dual Nox4/Nox1 inhibitors for the treatment of idiopathic pulmonary fibrosis showcase the therapeutic application potential of such compounds. This research demonstrates how structural manipulation of pyrazole and diazepine functionalities can lead to significant biological activity, suggesting a pathway for the application of complex molecules like the one in therapeutic contexts (Gaggini et al., 2011).

Application in Multicomponent Synthesis

The use of pyrazole and pyridine functionalities in multicomponent synthesis processes, for example, in the synthesis of fused polycyclic compounds and their antioxidant activity, underscores the importance of these functional groups in contributing to chemical diversity and biological relevance. This indicates the broad utility of compounds containing such functionalities in synthetic chemistry and possibly in the development of antioxidant agents (Pelit, 2017).

特性

IUPAC Name |

1-[2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-11-16(12(2)18-17-11)27(25,26)20-7-3-6-19(8-9-20)15(24)10-21-13(22)4-5-14(21)23/h3-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSYXNQACDRVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

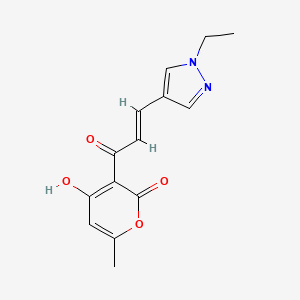

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)